molecular formula C10H10N4O B2893275 5-amino-2-(1H-pyrazol-1-yl)benzamide CAS No. 1158414-84-6

5-amino-2-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2893275
CAS No.: 1158414-84-6
M. Wt: 202.217
InChI Key: DHHDNBXMGBXTNQ-UHFFFAOYSA-N
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Description

5-Amino-2-(1H-pyrazol-1-yl)benzamide is a compound that features a benzamide group substituted with an amino group and a pyrazole ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-amino-2-(1H-pyrazol-1-yl)benzamide typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

5-Amino-2-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-2-(1H-pyrazol-1-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Amino-2-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzamide and pyrazole moieties, which confer distinct chemical and biological properties that are valuable in various fields of research and industry.

Properties

IUPAC Name

5-amino-2-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDNBXMGBXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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